Zirconium DI-N-butoxide (bis-2,4-pentanedionate)

MOCVD Thin film deposition Zirconia precursor

Zirconium DI-N-butoxide (bis-2,4-pentanedionate), CAS 62905-51-5, molecular formula C₁₈H₃₂O₆Zr, molecular weight 435.67 g/mol, is a heteroleptic zirconium(IV) coordination compound containing two n-butoxy ligands and two bidentate acetylacetonate (acac) chelating ligands in a cis-octahedral geometry. It typically presents as a colorless to pale yellow liquid with a density of 1.05 g/cm³ and a flash point of 34°C.

Molecular Formula C18H36O6Zr
Molecular Weight 439.7 g/mol
CAS No. 62905-51-5
Cat. No. B12079027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium DI-N-butoxide (bis-2,4-pentanedionate)
CAS62905-51-5
Molecular FormulaC18H36O6Zr
Molecular Weight439.7 g/mol
Structural Identifiers
SMILESCCCCO.CCCCO.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zr]
InChIInChI=1S/2C5H8O2.2C4H10O.Zr/c2*1-4(6)3-5(2)7;2*1-2-3-4-5;/h2*3,6H,1-2H3;2*5H,2-4H2,1H3;/b2*4-3-;;;
InChIKeyRZCHFRSUMDAOAH-VGKOASNMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium DI-N-butoxide (bis-2,4-pentanedionate) CAS 62905-51-5: Properties, Structure, and Procurement Context


Zirconium DI-N-butoxide (bis-2,4-pentanedionate), CAS 62905-51-5, molecular formula C₁₈H₃₂O₆Zr, molecular weight 435.67 g/mol, is a heteroleptic zirconium(IV) coordination compound containing two n-butoxy ligands and two bidentate acetylacetonate (acac) chelating ligands in a cis-octahedral geometry [1]. It typically presents as a colorless to pale yellow liquid with a density of 1.05 g/cm³ and a flash point of 34°C . This mixed-ligand architecture deliberately balances the high reactivity of homoleptic zirconium alkoxides with the enhanced stability conferred by β-diketonate chelation, positioning it as a strategically tunable precursor for sol-gel processing, chemical vapor deposition (CVD), and the synthesis of zirconium-containing thin films, coatings, and nanoparticles [2].

Why Generic Substitution Fails: The Quantified Functional Gap Between Zr(OBu)₂(acac)₂ and Its Closest Analogs


Substituting Zr(OBu)₂(acac)₂ with a homoleptic analog—whether pure alkoxide Zr(OBu)₄ or fully chelated Zr(acac)₄—introduces a verifiable performance penalty that cannot be compensated by downstream process adjustments. EXAFS analysis confirms that acac chelation disrupts the oligomeric aggregation characteristic of Zr(OBu)₄, producing a structurally distinct precursor with fundamentally different hydrolysis and condensation kinetics [1]. Empirically, unmodified alkoxide films fail catastrophically above 20 nm thickness due to ambient moisture sensitivity, while acac-modified analogs yield continuous transparent films [2]. Conversely, fully chelated Zr(acac)₄ sacrifices volatility and deposition efficiency, whereas the mixed-ligand architecture of Zr(OBu)₂(acac)₂ retains both sufficient volatility for vapor-phase transport and controlled reactivity for solution processing [3]. The quantitative evidence below establishes that this compound occupies a distinct, non-substitutable performance window.

Zirconium DI-N-butoxide (bis-2,4-pentanedionate) Differentiation Evidence: Head-to-Head Quantitative Comparison Data


MOCVD Deposition Rate and Temperature Sensitivity: Zr(OBu)₂(acac)₂ vs. Unmodified Zr(OBu)₄

In metalorganic chemical vapor deposition (MOCVD) of ZrO₂ thin films using ultrasonic nebulization, the substitution of alkoxy groups by acetylacetonate ligands in the precursor series Zr(OBu)₄ → Zr(OBu)₃(acac) → Zr(OBu)₂(acac)₂ → Zr(OBu)(acac)₃ resulted in higher deposition rates and reduced temperature sensitivity across the substrate temperature range of 300–550°C [1].

MOCVD Thin film deposition Zirconia precursor

Ambient Stability and Film Continuity: Acetylacetonate-Modified Precursors vs. Pure Alkoxides

Pure zirconium alkoxides exhibit severe ambient instability: films deposited from them become white and discontinuous when thickness exceeds approximately 20 nm (200 Å), rendering them unusable for protective coatings without stringent atmospheric control. In contrast, acetylacetonate-containing precursors including Zr(acac)₄ and by class-level inference the mixed-ligand Zr(OBu)₂(acac)₂ produce transparent, continuous ZrO₂ films under identical ambient handling conditions [1].

Coating stability Atmospheric processing Film morphology

Molecular Structure Control: Acetylacetone Modification Eliminates Oligomerization in Solution

EXAFS analysis of zirconium n-butoxide, Zr(O-n-Bu)₄, dissolved in n-butanol reveals extensive oligomerization through alkoxy bridges, forming polynuclear species. Addition of acetylacetone (Hacac) as a chemical modifier fundamentally disrupts this oligomeric architecture, producing discrete molecular species with well-defined coordination environments. In contrast, modification with acetic acid does not alter the oligomeric structure [1].

Sol-gel chemistry Precursor oligomerization EXAFS spectroscopy

Hydrolytic Ligand Stability Hierarchy: ACAC Ligand Superiority Across Metal Alkoxide Systems

¹³C NMR and IR spectroscopic examination of the hydrolytic stability of β-keto ligands coordinated to Zr-butoxide complexes establishes a definitive stability hierarchy: acetylacetone (ACAC) exhibits the highest hydrolytic ligand stability among the tested ligands, ranking ACAC > allylacetoacetate (AAA) > ethylacetoacetate (EAA) ≥ methacryloxyethylacetoacetate (MEAA). Weaker ligand stability in sol-gel reactions leads to larger water consumption and larger particle sizes [1].

Hydrolytic stability Ligand design Sol-gel processing

Volatility and Hydrolysis Stability Trade-off: Mixed-Ligand Zr(acac)₂(OR)₂ vs. Homoleptic Extremes

Mixed acetylacetonato-alcoholato complexes of the general formula Zr(acac)₂(OR)₂ combine the most desirable properties of both ligand classes: they exhibit improved hydrolysis stability over homoleptic tetraalcoholates such as Zr(O-t-Bu)₄, while simultaneously being much more volatile than homoleptic β-diketonates such as Zr(thd)₄ or Zr(hfac)₄. This 2:2 stoichiometry represents a deliberate compromise between volatility and stability optimized for MOCVD applications [1].

MOCVD precursor Volatility Hydrolysis resistance

Precursor-Dependent Film Crystallinity and Microstructure: The Risk of Suboptimal Precursor Selection

Under otherwise identical low-pressure MOCVD conditions at 575°C, the choice of precursor fundamentally determines ZrO₂ film morphology. Films grown from Zr(thd)₄ are well crystallized with faceted growth, whereas films grown from Zr(pd)₄ (Zr(acac)₄ analog) and Zr(tbob)₄ are poorly crystallized and display cracks. These microstructural differences arise from distinct chemical decomposition pathways [1].

MOCVD film quality Precursor decomposition Microstructure control

Optimal Application Scenarios for Zirconium DI-N-butoxide (bis-2,4-pentanedionate) Based on Quantified Differentiation Evidence


Ultrasonic Nebulization MOCVD of ZrO₂ Thin Films Requiring Wide Process Windows

When depositing zirconia thin films via ultrasonic nebulization MOCVD, Zr(OBu)₂(acac)₂ provides higher deposition rates and reduced substrate temperature sensitivity compared to unmodified Zr(OBu)₄, enabling more robust process control across the 300–550°C deposition range [1]. This makes it particularly suitable for manufacturing environments where precise thermal uniformity cannot be guaranteed across large-area substrates or batch processes.

Sol-Gel Synthesis of Multi-Component Oxide Materials Requiring Molecular-Level Homogeneity

For sol-gel formulations targeting homogeneous multi-component oxides (e.g., zirconia-silica, zirconia-titania hybrids), Zr(OBu)₂(acac)₂ offers a structurally defined, non-oligomeric precursor state in solution [2]. The disruption of alkoxide aggregation by acac chelation enables more predictable co-hydrolysis kinetics with silicon or titanium alkoxides, reducing the risk of undesired homocondensation and phase separation that compromises final material homogeneity.

Protective ZrO₂ Coatings Processed Under Non-Inert Ambient Conditions

When depositing zirconia coatings on metallic substrates (e.g., stainless steel) in manufacturing settings where rigorous atmospheric exclusion is impractical, acetylacetonate-modified precursors including Zr(OBu)₂(acac)₂ prevent the catastrophic film whitening and discontinuity observed with pure alkoxide precursors at thicknesses exceeding 20 nm [3]. This enables continuous, transparent protective coatings without costly inert-atmosphere infrastructure.

Controlled Hydrolysis Processes Requiring Predictable Particle Size and Low Water Consumption

In sol-gel processes where precise control over hydrolysis kinetics and resulting particle size distribution is critical, the ACAC ligand in Zr(OBu)₂(acac)₂ provides the highest hydrolytic stability among β-keto ligand options [4]. This translates to reduced water consumption during sol formation and more reproducible nanoparticle size control compared to precursors modified with weaker ligands such as EAA or MEAA.

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